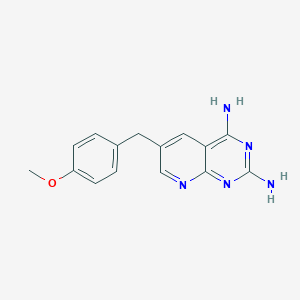
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied due to its potential therapeutic applications in cancer treatment.
作用機序
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- inhibits the activity of the FGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Inhibition of FGFR signaling by Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
生化学的および生理学的効果
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- a potential candidate for the treatment of diseases that are characterized by excessive angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
実験室実験の利点と制限
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- also has some limitations. It is a potent inhibitor of the FGFR tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. One area of research is the identification of biomarkers that can predict the response of cancer cells to Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. This will help to identify patients who are most likely to benefit from treatment with Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. Another area of research is the development of new analogs of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- that have improved solubility and selectivity for the FGFR tyrosine kinase. Finally, the combination of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- with other cancer therapies, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
合成法
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium borohydride to yield 2-(2-hydroxyethylamino)pyridine. This compound is then reacted with 2,4-dichloro-5-nitropyrimidine in the presence of potassium carbonate to yield 2-(2-hydroxyethylamino)-4,6-dichloro-5-nitropyrimidine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas and subsequent reaction with p-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-.
科学的研究の応用
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
CAS番号 |
17752-60-2 |
|---|---|
製品名 |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- |
分子式 |
C15H15N5O |
分子量 |
281.31 g/mol |
IUPAC名 |
6-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-21-11-4-2-9(3-5-11)6-10-7-12-13(16)19-15(17)20-14(12)18-8-10/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
InChIキー |
IREOUVDHASCDFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
正規SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
その他のCAS番号 |
17752-60-2 |
同義語 |
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




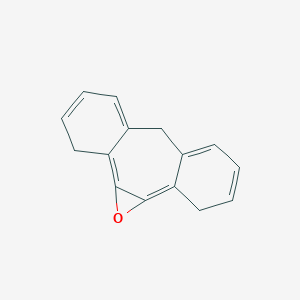
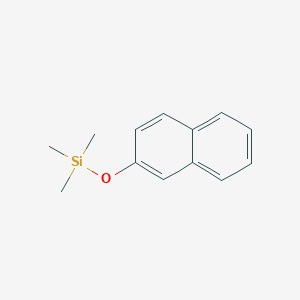
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
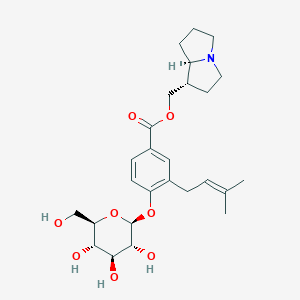
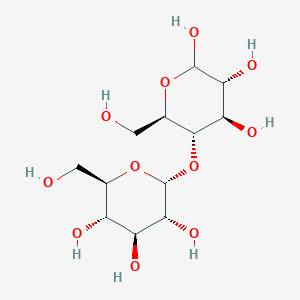
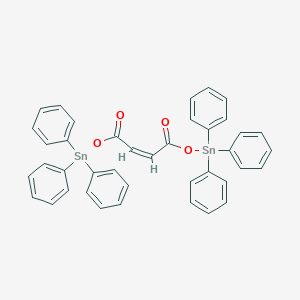
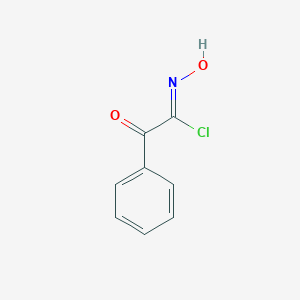
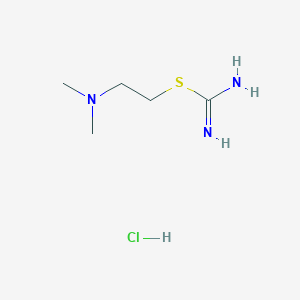
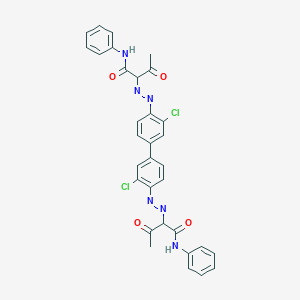
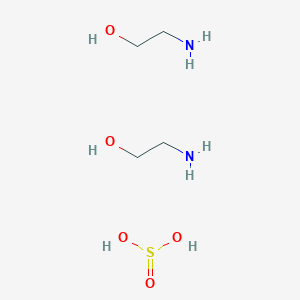
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
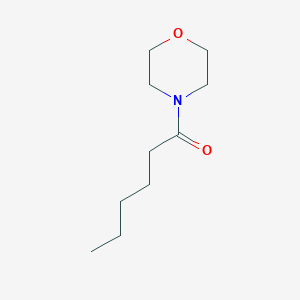
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)